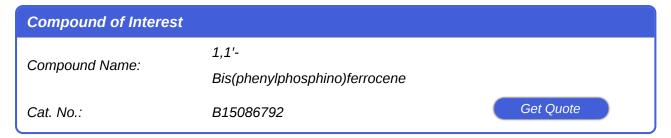




# An In-depth Technical Guide to 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

This guide provides comprehensive information on the physical properties, applications, and experimental protocols for 1,1'-Bis(diphenylphosphino)ferrocene, commonly abbreviated as dppf. Dppf is an organophosphorus compound widely employed as a bidentate phosphine ligand in homogeneous catalysis due to its unique structural and electronic properties.[1][2][3] [4] It consists of a ferrocene backbone with diphenylphosphino groups attached to each cyclopentadienyl ring.[3] This structure imparts high stability and effectiveness in a variety of cross-coupling reactions.[4]

## **Physical and Chemical Properties**

The key physical and chemical properties of dppf are summarized below. This data is essential for handling, storage, and application in experimental setups.



Property	Value
CAS Number	12150-46-8[1][2][5]
Molecular Formula	C34H28FeP2[1][3]
Molecular Weight	554.39 g/mol [2][3][4]
Appearance	Yellow to orange crystalline powder[3][4][5][6]
Melting Point	181-183 °C (decomposes)[1][2][3][5]
Boiling Point	Not defined; decomposes at high temperatures[3]
Solubility	Soluble in organic solvents such as chloroform, dichloromethane, tetrahydrofuran, toluene, alcohol, and pentane.[3][5][7][8] Insoluble in water.[3][5][7][8]
Stability	Air-stable under ambient conditions, though storage under an inert atmosphere is recommended to prevent slow oxidation.[3][5] Incompatible with strong oxidizing agents.[5][7]

# **Core Applications in Catalysis**

Dppf is a crucial ligand for transition metal-catalyzed reactions, particularly those involving palladium and nickel.[1][2][7] Its wide bite angle and electron-donating properties enhance the stability and reactivity of the metal center, making it highly effective in various cross-coupling reactions essential for pharmaceutical and materials science research.[4]

### Key Reactions Include:

- Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][7]
- Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds between aryl halides and amines.[7]

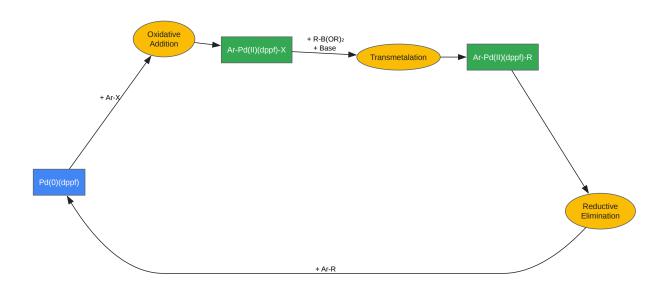


- Sonogashira Coupling: Coupling of terminal alkynes with aryl or vinyl halides.
- Heck Reaction: Reaction of an unsaturated halide with an alkene.
- Cyanation Reactions: Conversion of aryl halides to aryl nitriles.[7]

The versatility of dppf allows it to be used with various metal precursors, such as Pd<sub>2</sub>(dba)<sub>3</sub> or Pd(OAc)<sub>2</sub>, to form the active catalyst in situ. Pre-formed palladium complexes like [PdCl<sub>2</sub>(dppf)] are also commercially available and widely used.[1]

### **Catalytic Cycle Overview**

The general catalytic cycle for a palladium-dppf catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, involves three primary steps: oxidative addition, transmetalation, and reductive elimination. The dppf ligand remains coordinated to the palladium center throughout the cycle, influencing its reactivity and stability.





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Suzuki-Miyaura Catalytic Cycle with dppf.

# **Experimental Protocols**

The following sections provide detailed methodologies for two of the most common applications of dppf in organic synthesis.

### **Protocol 1: Suzuki-Miyaura Cross-Coupling**

This protocol describes a general procedure for the palladium-dppf catalyzed coupling of an aryl halide with an arylboronic acid or ester.

### Materials and Reagents:

- Aryl Halide (e.g., Aryl Bromide)
- Arylboronic Acid or Ester
- Palladium Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)
   ([PdCl<sub>2</sub>(dppf)]) or a combination of a Pd(0) source (e.g., Pd<sub>2</sub>(dba)<sub>3</sub>) and dppf ligand.
- Base: Cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), or sodium tert-butoxide (NaOtBu).
- Solvent: Anhydrous 1,4-dioxane, toluene, or DMF.
- Inert Gas: Argon or Nitrogen.

#### Procedure:

- Reaction Setup: To an oven-dried round-bottom flask or pressure vessel equipped with a
  magnetic stir bar, add the aryl bromide (1.0 equiv), the arylboronic acid/ester (1.1-1.5 equiv),
  and the base (2.0-2.5 equiv).[9]
- Inert Atmosphere: Seal the vessel with a septum or screw cap and evacuate and backfill with an inert gas (e.g., Argon) three times.



- Solvent Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., 1,4-dioxane and water mixture) via syringe.[9] Sparge the resulting mixture with argon for 10-15 minutes to ensure it is deoxygenated.
- Catalyst Addition: Add the palladium catalyst, [PdCl<sub>2</sub>(dppf)] (0.05-0.1 equiv), to the mixture. [9] If generating the catalyst in situ, add the palladium source and dppf ligand separately.
- Reaction: Purge the vessel with argon for an additional 5-10 minutes, then seal it tightly.[9]
   Heat the reaction mixture to the desired temperature (typically 85-100 °C) and stir overnight.
   [9]
- Workup: After cooling to room temperature, confirm reaction completion using TLC or LC-MS. Dilute the mixture with an organic solvent like ethyl acetate and filter it through a pad of Celite to remove inorganic salts and the catalyst.[9]
- Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[9]

### **Protocol 2: Buchwald-Hartwig Amination**

This protocol outlines a general method for the C-N bond formation between an aryl halide and an amine, catalyzed by a palladium-dppf system.

Materials and Reagents:

- Aryl Halide (e.g., Aryl Bromide or Chloride)
- Amine (primary or secondary)
- Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)<sub>2</sub>) or Tris(dibenzylideneacetone)dipalladium(0) (Pd<sub>2</sub>(dba)<sub>3</sub>).
- Ligand: dppf
- Base: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS).
- Solvent: Anhydrous toluene or 1,4-dioxane.



Inert Gas: Argon or Nitrogen.

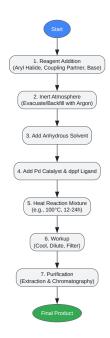
### Procedure:

- Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried reaction tube with the palladium precatalyst (1-2 mol %), the dppf ligand (1.2-2.4 mol %), and the base (1.4 equiv).
- Reagent Addition: Add the aryl halide (1.0 equiv) and the amine (1.2-1.4 equiv) to the tube.
- Solvent Addition: Add the anhydrous solvent (e.g., toluene) via syringe.
- Reaction: Seal the tube with a PTFE-lined cap and remove it from the glovebox. Heat the
  reaction mixture in an oil bath at the appropriate temperature (typically 80-110 °C) for the
  specified time (12-24 hours).
- Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and water.
- Extraction: Separate the organic layer, and extract the aqueous layer two more times with the organic solvent. Combine the organic layers.
- Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO<sub>4</sub>), filter, and concentrate in vacuo. Purify the resulting crude product by flash chromatography on silica gel.

### **General Experimental Workflow**

The workflow for a typical cross-coupling reaction using dppf involves careful setup under inert conditions, followed by heating, and concluding with a standard workup and purification sequence.





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General workflow for a dppf-catalyzed reaction.

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